molecular formula C20H22N2O2 B5180297 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B5180297
M. Wt: 322.4 g/mol
InChI Key: XUXKIJQTWDNMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PPAA, is a synthetic compound that has been extensively studied for its potential medicinal properties. PPAA belongs to the class of compounds known as benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is thought to be related to its ability to act as a dopamine D2 receptor antagonist. This antagonism leads to a decrease in dopamine activity in the brain, which is thought to be responsible for its antipsychotic effects. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit activity at other neurotransmitter receptors, including serotonin and norepinephrine receptors, although the significance of this activity is not well understood.
Biochemical and Physiological Effects
2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic, anxiolytic, and antidepressant effects, 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anti-inflammatory effects in animal models. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit activity against certain types of cancer cells, although the significance of this activity is not well understood.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been extensively studied for its potential medicinal properties. However, there are also limitations to the use of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide in lab experiments. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit toxicity in some animal models, and its exact mechanism of action is not well understood, which may limit its usefulness for certain types of experiments.

Future Directions

There are several future directions for research on 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide. One area of research is the development of more efficient synthesis methods for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could improve yield and purity. Another area of research is the investigation of the exact mechanism of action for 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could lead to the development of more effective treatments for medical conditions such as schizophrenia, anxiety, and depression. Additionally, research could be conducted to investigate the potential anti-inflammatory and anticancer effects of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, which could lead to the development of new treatments for these conditions.

Synthesis Methods

2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with piperidine and subsequent reaction with phenylacetic acid. Other methods include the reaction of 3-(1-piperidinyl)benzaldehyde with phenylacetic acid in the presence of a reducing agent. The synthesis of 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied, and several modifications to the original method have been proposed to improve yield and purity.

Scientific Research Applications

2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential application in the treatment of several medical conditions, including schizophrenia, anxiety, and depression. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been found to exhibit dopamine D2 receptor antagonism, which is thought to be the mechanism of action for its antipsychotic effects. 2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has also been found to exhibit anxiolytic and antidepressant effects in animal models, although the exact mechanism of action for these effects is not well understood.

properties

IUPAC Name

2-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(14-16-8-3-1-4-9-16)21-18-11-7-10-17(15-18)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,15H,2,5-6,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKIJQTWDNMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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